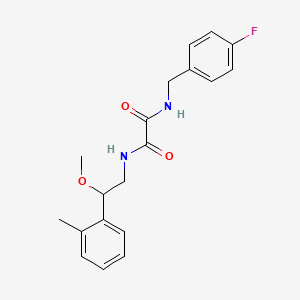

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential in treating obesity and related metabolic disorders.

Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research on the role of orexin receptors in compulsive food consumption using antagonists with similar structural features suggests a potential application in understanding and treating eating disorders. The study demonstrates that selective antagonism at orexin-1 receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Reactivity in Organometallic Chemistry

The reactivity of oxalamide-based carbenes, which share a functional group similarity, has been explored, showing potential applications in cyclopropanation reactions and interactions with elemental selenium. This research highlights the utility of such compounds in synthesizing organometallic complexes and exploring their electronic properties (Braun et al., 2012).

Antibacterial Activity of Oxidovanadium(V) Complexes

The synthesis and characterization of oxidovanadium(V) complexes derived from hydrazone ligands demonstrate effective antibacterial activity against Bacillus subtilis. This study suggests the potential of similar compounds in the development of new antibacterial agents (Qian, 2018).

Photodynamic Therapy Applications

A study on the synthesis, characterization, and application of zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups shows high singlet oxygen quantum yield. Such compounds are promising for Type II photodynamic therapy for cancer treatment, indicating a possible research application for similar oxalamide derivatives in medical imaging or therapy (Pişkin et al., 2020).

Selective Separation of Aqueous Sulphate Anions

Research on the selective separation of sulphate anions via crystallization of sulphate–water clusters using specific ligands highlights the potential of structurally similar compounds in environmental chemistry and water treatment applications (Luo et al., 2017).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c1-13-5-3-4-6-16(13)17(25-2)12-22-19(24)18(23)21-11-14-7-9-15(20)10-8-14/h3-10,17H,11-12H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIANPFKGIKSBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2643574.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)

![2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid](/img/structure/B2643586.png)

![6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2643590.png)